molecular formula C7H8N2O3 B1373230 3-Amino-2-methoxyisonicotinic acid CAS No. 870997-81-2

3-Amino-2-methoxyisonicotinic acid

Cat. No.: B1373230
CAS No.: 870997-81-2
M. Wt: 168.15 g/mol
InChI Key: ABVDQGNEDSKBLA-UHFFFAOYSA-N
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Description

3-Amino-2-methoxyisonicotinic acid: is an organic compound with the molecular formula C7H8N2O3 . It is a derivative of isonicotinic acid, featuring an amino group at the third position and a methoxy group at the second position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methoxyisonicotinic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methoxyisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Amino-2-methoxyisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-methoxyisonicotinic acid is unique due to the specific positioning of the amino and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specific biological applications .

Properties

IUPAC Name

3-amino-2-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVDQGNEDSKBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705553
Record name 3-Amino-2-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870997-81-2
Record name 3-Amino-2-methoxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-[(T-butoxycarbonyl)amino]-2-methoxyisonicotinic acid (6.6 g, 24.6 mmol) was dissolved in trifluoroacetic acid (10 mL), and stirred at room temperature for 8 hours. The solvent was evaporated off under reduced pressure, and the resulting milky white solid was washed with water and ethanol to obtain a white solid (2.35 g, 56.8%). The mother liquid was again concentrated, and the resulting residue was washed with acetone and hexane to obtain a pale pink solid (1.3 g, 31.4%).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
56.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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